Parogrelil hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of parogrelil hydrochloride involves the formation of its core structure, 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride . The synthetic route typically includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate brominated and chlorinated precursors under controlled conditions.
Substitution reactions:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Análisis De Reacciones Químicas
Parogrelil hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common in its synthesis, particularly for introducing the propoxy and pyridin-3-ylmethyl groups.
Common reagents used in these reactions include brominated and chlorinated precursors, nucleophiles, and acids for the formation of the hydrochloride salt. Major products formed from these reactions are intermediates leading to the final this compound compound .
Aplicaciones Científicas De Investigación
Parogrelil hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying phosphodiesterase inhibitors and their synthesis.
Biology: It is used in research on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Medicine: Its primary application is in the treatment of intermittent claudication, but it also shows potential in treating asthma and other cardiovascular diseases
Mecanismo De Acción
Parogrelil hydrochloride exerts its effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that breaks down cAMP. By inhibiting PDE3, this compound increases cAMP levels, leading to vasodilation and inhibition of platelet aggregation. This mechanism is beneficial in conditions like intermittent claudication, where improved blood flow and reduced platelet aggregation are desired .
Comparación Con Compuestos Similares
Parogrelil hydrochloride is compared with other PDE3 inhibitors such as cilostazol. While both compounds inhibit PDE3, this compound has shown greater potency in inhibiting PDE3 and platelet aggregation . Similar compounds include:
Cilostazol: Another PDE3 inhibitor used for intermittent claudication.
Milrinone: A PDE3 inhibitor used in heart failure treatment.
This compound stands out due to its higher potency and potential for broader therapeutic applications .
Actividad Biológica
Parogrelil hydrochloride, also known as NT-702, is a novel phosphodiesterase 3 (PDE3) inhibitor with significant therapeutic potential, particularly in treating conditions like intermittent claudication (IC) and asthma. This article provides a comprehensive overview of the biological activity of Parogrelil, including its mechanism of action, therapeutic applications, and findings from various studies.
Parogrelil acts primarily by inhibiting phosphodiesterase enzymes, particularly PDE3 and PDE5. These enzymes are responsible for the breakdown of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Parogrelil increases the levels of cAMP and cGMP within cells, which can lead to enhanced vasodilation, improved blood flow, and reduced inflammation .
1. Intermittent Claudication
Parogrelil has been primarily studied for its efficacy in treating intermittent claudication associated with peripheral arterial disease. Clinical trials have demonstrated that it can significantly improve walking distance and reduce symptoms of claudication. For instance, in a rat model of femoral artery ligation, Parogrelil at doses of 5 mg/kg and 10 mg/kg significantly improved walking distance compared to controls .
2. Asthma
In addition to its vascular benefits, Parogrelil exhibits bronchodilatory and anti-inflammatory effects. Studies have shown that it can suppress bronchoconstriction induced by leukotrienes and histamine in guinea pig models. The effective concentration (EC50) values for inhibiting these contractions were found to be 3.2 x 10−7 M for leukotriene D4 and 2.5 x 10−7 M for histamine . This suggests potential applications in treating asthma and other respiratory conditions.
Case Studies and Clinical Trials
Several key studies highlight the efficacy and safety profile of Parogrelil:
- Phase II Clinical Trials : A Phase II study conducted in the USA focused on patients with intermittent claudication due to arteriosclerosis obliterans demonstrated significant improvements in exercise performance and reduced claudication symptoms after treatment with Parogrelil .
- Animal Studies : In animal models, Parogrelil has shown promise in improving vascular function. For example, it was found to cause dose-dependent vasodilation in isolated spinal arterioles, indicating its potential utility in enhancing blood flow through vascular dilation mechanisms .
Comparative Efficacy
The following table summarizes the comparative efficacy of Parogrelil against other established PDE inhibitors like Cilostazol:
Compound | Indication | Effective Dose (in animal models) | Improvement Observed |
---|---|---|---|
Parogrelil | Intermittent Claudication | 5-10 mg/kg BID | Significant increase in walking distance; improved plantar surface temperature |
Cilostazol | Intermittent Claudication | 300 mg/kg BID | Moderate improvement; significant only for temperature on day 8 |
Propiedades
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
---|---|
Número CAS |
139145-84-9 |
Fórmula molecular |
C19H19BrCl2N4O2 |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
Clave InChI |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.